Stereochemical Identity vs. Racemic Mixture
(6R)-ML753286 is a single, defined stereoisomer with the systematic IUPAC name (2R,5S,8R)-14-methoxy-5-methyl-2-(2-methylpropyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione, confirmed by SMILES notation C[C@H]1C(=O)N2[C@H](CC3=C([C@H]2CC(C)C)NC4=C3C=CC(=C4)OC)C(=O)N1 . This contrasts with the racemic mixture ML753286, which contains multiple stereoisomers, and with the (6S)-enantiomer, which possesses a different spatial arrangement . The use of a defined stereoisomer ensures consistent molecular geometry and eliminates the variable biological activity inherent to mixtures.
| Evidence Dimension | Stereochemical Configuration |
|---|---|
| Target Compound Data | (2R,5S,8R)-configuration, a single defined stereoisomer |
| Comparator Or Baseline | ML753286 (racemic mixture) containing multiple stereoisomers; (6S)-ML753286 (opposite configuration at the 6-position) |
| Quantified Difference | Qualitative difference: Defined single isomer vs. mixture or enantiomer |
| Conditions | Structural characterization via SMILES and IUPAC nomenclature |
Why This Matters
Use of a single, defined stereoisomer eliminates the confounding variable of mixed stereochemistry, enabling precise structure-activity relationship (SAR) studies and ensuring batch-to-batch consistency in BCRP inhibition assays.
